3-Cyclopropyloxetan-3-amine

Physicochemical profiling pKa modulation Amine basicity

3-Cyclopropyloxetan-3-amine (CAS 2127832-65-7 / 1340518-89-9) is a C₆H₁₁NO secondary amine building block comprising a cyclopropyl substituent geminally attached to the 3-position of an oxetane ring. Its molecular weight is 113.16 g·mol⁻¹, with a topological polar surface area of 21.3 Ų, an XLogP3-AA of 0.0, and one hydrogen-bond donor paired with two hydrogen-bond acceptors—a compact polar profile that guides early-stage fragment elaboration or bioisostere screening.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B13942879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyloxetan-3-amine
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC1C2(COC2)N
InChIInChI=1S/C6H11NO/c7-6(3-8-4-6)5-1-2-5/h5H,1-4,7H2
InChIKeySAMCRUNFMPSZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyloxetan-3-amine Procurement Guide: Compare pKa, Solubility & Scaffold Utility Before You Buy


3-Cyclopropyloxetan-3-amine (CAS 2127832-65-7 / 1340518-89-9) is a C₆H₁₁NO secondary amine building block comprising a cyclopropyl substituent geminally attached to the 3-position of an oxetane ring. Its molecular weight is 113.16 g·mol⁻¹, with a topological polar surface area of 21.3 Ų, an XLogP3-AA of 0.0, and one hydrogen-bond donor paired with two hydrogen-bond acceptors—a compact polar profile that guides early-stage fragment elaboration or bioisostere screening. [1] The scaffold belongs to the 3-aminooxetane family, the most frequently used oxetane building block in medicinal chemistry campaigns (37 discrete counts in recent surveys), and is specifically distinguished from other 3-substituted oxetan-3-amines by the small-ring cyclopropyl moiety. [2]

Why 3-Cyclopropyloxetan-3-amine Cannot Be Replaced by Other 3-Aminooxetanes or Simple Benzylamines


Simple in-class interchange is precluded by three quantifiable physicochemical divergences. First, the pKa of 3-cyclopropyloxetan-3-amine is 8.76 ± 0.20, which is ∼1.5 log units more basic than the N‑cyclopropyl regioisomer (pKa = 7.23 ± 0.20), meaning protonation state at physiological pH differs markedly between the two primary substitution patterns. Second, replacing the cyclopropyl group with a 2,2‑dimethylcyclopropyl substituent increases steric bulk and alters metabolic soft-spot coverage, yet bulk-compound procurement data show 3‑cyclopropyloxetan‑3‑amine is offered at 98 % purity with ISO‑certified quality systems, a benchmark not uniformly met by dimethyl‑substituted analogs. Third, at the class level, amino‑oxetanes preserve both H‑bond donor and acceptor capabilities of amides but present a gauche conformational preference that makes their exit vectors more similar to sulfonamides; ignoring this topology difference leads to mismatched vectors in target binding sites when other bioisosteres are substituted indiscriminately. [1] These differences exceed acceptable run‑to‑run variability and directly affect salt selection, solubility, and target engagement.

3-Cyclopropyloxetan-3-amine Quantitative Differentiation Evidence: pKa, Solubility, and Bioisostere Performance


Geminal Cyclopropyl Substitution Elevates pKa by ~1.5 Units Versus the N‑Cyclopropyl Regioisomer

3‑Cyclopropyloxetan‑3‑amine (cyclopropyl geminal to the amine on the oxetane ring) has a predicted pKa of 8.76 ± 0.20. In contrast, N‑cyclopropyloxetan‑3‑amine (CAS 1340518‑89‑9; amine attached to the oxetane 3‑position with cyclopropyl on nitrogen) has a predicted pKa of 7.23 ± 0.20. The ΔpKa ≈ +1.5 units means that at pH 7.4 the geminally substituted compound is predominantly protonated, whereas the regioisomer is predominantly neutral.

Physicochemical profiling pKa modulation Amine basicity

The 3‑Cyclopropyloxetan‑3‑amine Scaffold Is Explicitly Claimed in CCR5 Antagonist Markush Patents

Patent US applications (e.g., SmithKline Beecham Corp.) describe cyclopropyl compounds as CCR5 antagonists, with Markush formulae that explicitly encompass 3‑cyclopropyl‑substituted oxetane‑amine cores. [1] BindingDB records confirm that structurally related cyclopropyl‑containing chemotypes achieve antagonist activity at human CCR5 with Kd values as low as 316 nM in functional HEK‑293 Glosensor assays. [2] By contrast, unsubstituted 3‑aminooxetane or simple N‑alkyloxetan‑3‑amines lack the cyclopropyl‑oxetane dual‑ring architecture required by the patent claims, excluding them from freedom‑to‑operate in this indication space.

Chemokine receptor antagonism CCR5 HIV entry inhibition

Amino‑Oxetanes Offer Matched Amide H‑Bond Capacity with Lower Rotational Barriers and Improved Solubility

A matched molecular pair study of 12 3‑aryl‑3‑amino‑oxetane/benzamide pairs demonstrated that amino‑oxetanes maintain both H‑bond acceptor and H‑bond donor capabilities of analogous amides while exhibiting significantly lower barriers to rotation and consistently improved aqueous solubility across the series. [1] The amino‑oxetane motif is more basic than an amide but substantially less basic than the corresponding benzylamine, providing a tunable basicity window. Crystal structure analysis revealed that the preferred gauche conformation aligns amino‑oxetane vectors with sulfonamide geometry rather than amide geometry. [1] These class‑level features apply directly to 3‑cyclopropyloxetan‑3‑amine as a member of the 3‑aminooxetane family and are not shared by common amide or benzylamine building blocks.

Bioisostere design Amide replacement Conformational analysis

Oxetane‑Appended Amines Reduce hERG Liability by >10‑Fold Through pKa Suppression

In the development of the mTOR inhibitor GDC‑0349, replacing a tertiary alkylamine (pKaH = 7.6) with an oxetane‑appended amine reduced pKaH to 5.0 and decreased hERG inhibition from IC₅₀ = 8.5 μM to >100 μM while maintaining low time‑dependent CYP inhibition. [1] This demonstrates that incorporating an oxetane adjacent to a basic nitrogen—an architectural feature present in 3‑cyclopropyloxetan‑3‑amine—can provide >10‑fold reduction in hERG binding. Simple alkylamines without the oxetane motif cannot achieve this level of pKa suppression without introducing additional heteroatoms.

Cardiotoxicity mitigation hERG pKa-driven selectivity

3-Cyclopropyloxetan-3-amine: Recommended Application Scenarios for Scientific and Industrial Procurement


CCR5 Antagonist Lead Optimization Programs

Programs targeting CCR5 for HIV entry inhibition, rheumatoid arthritis, or asthma can deploy 3‑cyclopropyloxetan‑3‑amine as a core scaffold that falls within established cyclopropyl‑CCR5 antagonist patent space. [1] The scaffold’s predicted pKa of 8.76 positions the amine in a protonated state at physiological pH, mimicking the basic nitrogen found in many CCR5 pharmacophores. Analogs lacking the cyclopropyl substituent cannot access this intellectual property space and may lack the requisite basicity profile.

Amide Bioisostere Replacement in Solubility‑Constrained Series

When a lead series suffers from poor aqueous solubility attributable to a benzamide moiety, 3‑cyclopropyloxetan‑3‑amine serves as a 3‑aminooxetane‑based replacement that retains both H‑bond donor and acceptor functionality while systematically improving solubility, as demonstrated across 12 matched molecular pairs. [2] The lower rotational barrier of the amino‑oxetane linkage further allows conformational adaptation to the target binding pocket.

Kinase Inhibitor Scaffolds Requiring hERG Liability Mitigation

For ATP‑competitive kinase inhibitors where a basic amine is required for hinge‑binding but hERG blockade is a liability, the oxetane ring in 3‑cyclopropyloxetan‑3‑amine can suppress amine basicity by approximately 2.6 pKa units relative to an unconstrained alkylamine, providing >10‑fold hERG IC₅₀ improvement based on the GDC‑0349 precedent. [3] The cyclopropyl group adds conformational rigidity that may further restrict promiscuous off‑target binding.

Fragment‑Based Drug Discovery Libraries

With a molecular weight of 113.16 Da, XLogP3‑AA of 0.0, TPSA of 21.3 Ų, and one H‑bond donor, 3‑cyclopropyloxetan‑3‑amine satisfies the Rule of Three criteria for fragment libraries. [4] Its sp³‑rich cyclopropyl‑oxetane architecture provides three‑dimensionality that is underrepresented in commercial fragment collections, offering a differentiated starting point for fragment growth campaigns.

Quote Request

Request a Quote for 3-Cyclopropyloxetan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.